molecular formula C15H12N4O4 B1189253 1-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile

1-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile

Cat. No.: B1189253
M. Wt: 312.28g/mol
InChI Key: DPGFSXLWCNPJMP-IUXPMGMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile is a complex organic compound with a unique structure that combines a pyridine ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro and hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The nitro and hydroxyl groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions. The compound’s ability to undergo redox reactions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-({2-Hydroxy-5-nitrobenzylidene}amino)benzonitrile
  • (2-Hydroxy-5-nitrobenzylidene)amino-phenyl-acetic acid
  • 2-Hydroxy-5-nitrobenzoic acid benzylidene-hydrazide

Uniqueness

1-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile is unique due to its combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structural complexity and potential for diverse applications make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C15H12N4O4

Molecular Weight

312.28g/mol

IUPAC Name

1-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C15H12N4O4/c1-9-5-10(2)18(15(21)13(9)7-16)17-8-11-6-12(19(22)23)3-4-14(11)20/h3-6,8,20H,1-2H3/b17-8-

InChI Key

DPGFSXLWCNPJMP-IUXPMGMMSA-N

SMILES

CC1=CC(=C(C(=O)N1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)C#N)C

Origin of Product

United States

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